Butacetin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(14)13-10-5-7-11(8-6-10)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNZYVAMNRDUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175324 | |
| Record name | Butacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2109-73-1 | |
| Record name | Butacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butacetin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTACETIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTACETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2487QE5LU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Classification and Theoretical Frameworks of Butacetin Action
Butacetin's Position within Anilide Pharmacology
This compound is classified as an anilide derivative. ncats.ioncats.io Anilides are a class of chemical compounds characterized by a nitrogen atom attached to a phenyl group (aniline) and an acyl group. This structural motif is found in various pharmacologically active substances. This compound is specifically described as N-[4-(1,1-Dimethylethoxy)phenyl]acetamide, highlighting its core anilide structure with a tert-butoxy (B1229062) group attached to the phenyl ring and an acetamide (B32628) group attached to the nitrogen. drugfuture.com Within the broader context of pharmacology, this compound has been categorized as an analgesic and antipyretic. ncats.ioncats.io It has also been noted for potential anti-inflammatory properties. ncats.ioncats.io Some classifications place it among anti-inflammatory agents, specifically as an anilide derivative anti-inflammatory. kegg.jp It has also been listed alongside other compounds with analgesic and anti-inflammatory properties, such as paracetamol and benorylate, which also contain acetanilide (B955) moieties. tu.edu.iq
Conceptual Models of this compound's Biological Activities
Conceptual models regarding this compound's biological activities are primarily centered on its observed analgesic, antipyretic, and anti-inflammatory effects. Research findings indicate that this compound demonstrates marked analgesic and anti-inflammatory potencies in animal models, such as the mouse abdominal constriction assay and the carrageenan-induced rat paw edema model. ncats.ioncats.io These in vivo observations suggest that this compound interacts with biological pathways involved in pain and inflammation. While the precise molecular mechanisms of action for this compound are not extensively detailed in the provided information, its classification as an analgesic and anti-inflammatory anilide derivative suggests potential interactions with targets similar to other compounds in this class. For instance, other anilide analgesics like paracetamol are known to selectively inhibit cyclooxygenase (COX) activities, particularly in the central nervous system, contributing to their antipyretic and analgesic effects, although their anti-inflammatory activity is weak compared to NSAIDs. bme.hu The observed anti-inflammatory potency of this compound in animal models might imply additional or different mechanisms compared to paracetamol, potentially involving other inflammatory mediators or pathways. ncats.ioncats.io Further research would be required to fully elucidate the specific molecular targets and signaling cascades through which this compound exerts its biological effects.
Comparative Pharmacological Analyses of this compound with Related Compound Classes
This compound's pharmacological profile can be compared to other related compound classes based on its reported activities. As an anilide derivative with analgesic and antipyretic properties, it shares similarities with paracetamol (acetaminophen), another well-known aniline (B41778) analgesic. tu.edu.iqbme.hu However, unlike paracetamol, which has weak anti-inflammatory activity, this compound has shown marked anti-inflammatory potencies in animal models. ncats.ioncats.iobme.hu This difference suggests potential distinctions in their mechanisms of action or target engagement.
This compound has also been compared to currently available NSAIDs, with an advantage of demonstrating much lower gastro-toxicity. ncats.ioncats.io NSAIDs typically exert their effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. tacir.pro The lower gastro-toxicity of this compound compared to NSAIDs might indicate a different interaction with these enzymes or alternative pathways of action that are less detrimental to the gastrointestinal lining.
While direct comparative studies detailing the precise molecular interactions of this compound against a wide range of related compounds are not extensively provided, its classification and observed effects allow for placing it within the context of analgesic and anti-inflammatory agents. Its distinct profile, particularly the combination of analgesic, antipyretic, and notable anti-inflammatory activity with lower gastro-toxicity, highlights its unique pharmacological characteristics compared to some established drug classes.
| Compound Name | PubChem CID | Pharmacological Class (Reported) | Key Activities (Reported) |
| This compound | 16426 | Anilide derivative, Analgesic, Antipyretic, Anti-inflammatory | Analgesic, Antipyretic, Anti-inflammatory ncats.ioncats.iokegg.jp |
| Paracetamol | 1983 | Anilide analgesic | Analgesic, Antipyretic, Weak Anti-inflammatory bme.hu |
| Aspirin | 2244 | NSAID | Analgesic, Antipyretic, Anti-inflammatory, Antithrombotic tacir.pro |
| Butorphanol | 53596 | Opioid (Partial Agonist) | Analgesic nih.govpainphysicianjournal.com |
| Butacaine | 2480 | Local Anesthetic | Blocks nerve conduction nih.gov |
| Butalbital | 2481 | Barbiturate | Sedative, Analgesic, CNS depressant nih.govdrugbank.com |
| Orphenadrine | 4619 | Anticholinergic, Antihistamine | Muscle relaxant, Analgesic iiab.me |
Synthetic Chemistry and Structural Derivatization of Butacetin
Historical and Contemporary Synthetic Pathways to Butacetin.
Historically, the synthesis of this compound has been documented, with a notable pathway originating from 4-fluoronitrobenzene. One described route involves a nucleophilic aromatic displacement reaction of 4-fluoronitrobenzene with potassium tert-butoxide. theswissbay.chvaia.comopenstax.orgchegg.comchegg.com This step is followed by a reduction, often employing Raney nickel, and subsequent acetylation to yield this compound. theswissbay.chvaia.comopenstax.orgchegg.comchegg.com This synthetic approach was reportedly investigated during research efforts focused on identifying antitubercular agents. theswissbay.ch
While the provided search results detail a historical synthesis route, specific contemporary synthetic pathways are not explicitly elaborated upon within the snippets. However, the inclusion of this compound in more recent patent literature suggests ongoing interest which may involve optimized or alternative synthetic methodologies.
Strategies for the Rational Design and Synthesis of this compound Analogs.
The rational design and synthesis of chemical analogs typically involve modifying the structure of a lead compound to enhance desirable properties or introduce new biological activities. For compounds like this compound, which has been listed among various therapeutic agents considered for derivatization, strategies for analog design would likely focus on altering key functional groups or structural moieties. theswissbay.chresearch-solution.commpdkrc.edu.intheswissbay.chgoogleapis.comgoogle.com
Rational design approaches often utilize computational modeling and structural biology insights to understand the interaction of the molecule with potential biological targets. mdpi.com By understanding the topography of a binding site, for example, chemists can design modifications to the original scaffold that are predicted to improve binding affinity or specificity. mdpi.com While specific rational design strategies for this compound analogs are not detailed in the provided text, the general principles of modifying a core structure based on desired outcomes and utilizing tools like molecular docking are applicable to the design of its analogs. mdpi.comumd.edunih.gov The mention of this compound in lists alongside other compounds for which analogs have been synthesized indicates that structural variations around the this compound core have been explored or are considered. theswissbay.chresearch-solution.commpdkrc.edu.intheswissbay.chgoogleapis.comgoogle.com
Methodologies for Chemical Modification and Prodrug Development of this compound.
Chemical modification and prodrug development are key strategies to improve the pharmacological profile of a compound. This compound has been identified as a therapeutic agent amenable to derivatization for prodrug development. google.comgoogle.comgoogle.com.pggoogleapis.comgoogleapis.com Prodrugs are inactive or less active derivatives of a drug molecule that undergo in vivo conversion to the active parent drug. This approach can be used to enhance properties such as solubility, bioavailability, or targeted delivery. googleapis.com
Molecular and Cellular Mechanisms Governing Butacetin Bioactivity
Elucidation of Molecular Targets and Ligand Interactions of Butacetin
Specific molecular targets and direct ligand interactions for this compound have not been extensively characterized in research. However, based on its classification as an anilide analgesic, it is hypothesized that this compound may interact with enzymes involved in the inflammatory and pain pathways. patsnap.comnih.gov
A primary putative target for this compound is the cyclooxygenase (COX) enzyme system. Anilide analgesics are known to exert their effects through the inhibition of COX enzymes, which are critical in the synthesis of prostaglandins (B1171923)—lipid compounds that mediate inflammation, pain, and fever. patsnap.com It is plausible that this compound, like its chemical relatives, binds to and inhibits the activity of COX-1 and COX-2. The nature of this interaction—whether it is competitive, non-competitive, or selective for a particular COX isoenzyme—remains to be determined through specific binding assays and structural biology studies.
Further research would be necessary to identify other potential molecular targets and to characterize the specific binding sites and conformational changes that occur upon the interaction of this compound with its target proteins.
This compound's Influence on Cellular Signaling Pathways and Biochemical Processes
There is a significant lack of information regarding the specific influence of this compound on cellular signaling pathways and broader biochemical processes. The analgesic and antipyretic effects of compounds in its class are largely attributed to the reduction in prostaglandin (B15479496) production. patsnap.com
By inhibiting COX enzymes, this compound would theoretically downregulate the arachidonic acid cascade, a major signaling pathway involved in inflammation. This would lead to decreased synthesis of prostaglandins like PGE2, which are known to sensitize nociceptors and mediate febrile responses. The extent to which this compound may affect other signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) or nuclear factor-kappa B (NF-κB), which are also implicated in inflammation, is currently unknown.
Investigation of this compound's Effects on Sub-Cellular Components
Detailed studies on the effects of this compound on sub-cellular components such as mitochondria, the endoplasmic reticulum, or the nucleus are not available in the current scientific literature. The withdrawal of this compound from the market due to renal toxicity suggests that the compound or its metabolites may have detrimental effects on the sub-cellular structures of kidney cells, but the specific mechanisms have not been elucidated.
Biochemical Enzyme Modulation by this compound and its Research Metabolites
The primary hypothesized enzymatic modulation by this compound involves the cyclooxygenase (COX) enzymes. Like other anilide analgesics, this compound is likely metabolized in the liver. patsnap.compatsnap.com The resulting metabolites could be either active or inactive. For instance, acetanilide (B955) is metabolized to paracetamol (acetaminophen), which is an active analgesic and antipyretic. patsnap.com An early study from 1968 mentions the synthesis of this compound metabolites, but provides no data on their biological activity. nih.gov
It is plausible that this compound itself or its metabolites act as inhibitors of COX-1 and COX-2. The inhibition of these enzymes would reduce the production of prostaglandins, thereby mediating the analgesic and antipyretic effects of the drug. patsnap.com The table below outlines the hypothesized enzyme modulation by this compound.
| Enzyme Family | Specific Enzyme(s) | Hypothesized Effect of this compound/Metabolites | Potential Downstream Consequence |
| Cyclooxygenase (COX) | COX-1, COX-2 | Inhibition | Reduced synthesis of prostaglandins |
This table is based on the proposed mechanism of action for anilide analgesics and requires experimental validation for this compound.
Preclinical Research Methodologies and Experimental Models in Butacetin Investigation
In Vitro Experimental Paradigms for Butacetin Bioactivity Assessment
In vitro studies are a cornerstone of early-stage this compound research, offering a controlled environment to investigate its effects at the cellular and molecular level. These experimental paradigms are instrumental in screening for biological activity, identifying mechanisms of action, and prioritizing candidates for further preclinical development. nih.gov
The initial assessment of this compound's bioactivity often involves the use of various cell culture models. nih.gov These models can range from immortalized cell lines to primary cells, each offering distinct advantages for specific research questions. For instance, cancer cell lines are frequently employed to screen for potential anticancer properties. nih.gov The selection of a particular cell line is a critical decision that can significantly influence the outcome of the study. nih.gov
A variety of assay systems are utilized to quantify the effects of this compound in these cell culture models. Common assays include:
MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation by measuring mitochondrial metabolic activity. nih.gov
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is employed to detect and quantify apoptosis (programmed cell death). nih.gov
TUNEL Assay: This technique is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov
Table 1: Examples of In Vitro Assays Used in this compound Research
| Assay | Purpose | Principle |
| MTT Assay | Measures cell viability and proliferation. | Based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. nih.gov |
| Annexin V/PI Staining | Detects and quantifies apoptosis. | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane, while PI stains the nucleus of late apoptotic or necrotic cells. nih.gov |
| TUNEL Assay | Detects DNA fragmentation in late apoptosis. | An enzyme (TdT) is used to label the free 3'-OH ends of fragmented DNA with labeled nucleotides. nih.gov |
To ensure the reliability and reproducibility of in vitro findings for this compound, meticulous attention to methodological details is crucial. Key considerations include the clear definition of the research question, which will guide the selection of the most appropriate in vitro model. nih.gov The choice between different cell culture systems, such as 2D monolayers, 3D spheroids, or more complex organ-on-a-chip models, will depend on the specific biological process being investigated. mdpi.comrouken.bio
Furthermore, the quality of reporting is paramount for the transparent interpretation and replication of studies. This includes providing detailed information on the cell lines used, culture conditions, assay protocols, and statistical analyses performed. Adherence to established guidelines for reporting preclinical research helps to minimize bias and enhance the translational value of the findings.
In Vivo Animal Models for Investigating this compound's Biological Effects (Non-Clinical Context)
In vivo animal models are indispensable for evaluating the systemic effects of this compound in a living organism. youtube.com These studies provide crucial information that cannot be obtained from in vitro experiments alone, such as the compound's behavior within a complex physiological system. nih.gov
The selection of an appropriate animal model is a critical step in the design of preclinical studies for this compound. ijrpc.com A variety of species are used in biomedical research, with mice and rats being the most common due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness. nih.govtaconic.com The choice of a specific model depends on its ability to mimic the human condition or disease being studied. nih.gov For instance, in cancer research, genetically engineered mouse models that replicate the histology and biological behavior of human cancers are often utilized. nih.gov
The justification for the chosen animal model should be clearly articulated, considering factors such as the model's predictive value for human responses and its relevance to the specific research question. nih.gov No single animal model can perfectly recapitulate a human disease, and therefore, a combination of models may sometimes be necessary to provide a comprehensive understanding of this compound's effects. nih.gov
Table 2: Common Animal Models in Preclinical Research
| Animal Model | Common Research Applications | Key Characteristics |
| Mice | Cancer, immunology, genetics, neurodegenerative diseases taconic.comnih.gov | High genetic similarity to humans, fast reproduction, well-characterized. taconic.com |
| Rats | Toxicology, cardiovascular disease, behavioral studies nih.gov | Larger size than mice allows for easier surgical manipulation and blood sampling. |
| Rabbits | Atherosclerosis, ophthalmology nih.gov | Larger blood vessels and eyes are advantageous for certain studies. |
| Zebrafish | Developmental biology, toxicology taconic.com | Rapid embryonic development, transparent embryos allow for easy visualization of internal organs. |
The design of preclinical in vivo studies for this compound must be robust to ensure the validity and reproducibility of the results. nih.gov Key principles of experimental design include randomization and blinding to minimize bias. physoc.org Randomization involves the random allocation of animals to different treatment groups, while blinding ensures that researchers are unaware of the treatment each animal has received.
The sample size for each experimental group should be carefully calculated to ensure that the study has sufficient statistical power to detect meaningful effects. nih.gov The experimental unit, which is the entity subjected to an intervention independently of other units, must be correctly identified. nih.gov For example, if multiple animals are housed in the same cage and receive the same treatment, the cage, rather than the individual animal, may be the appropriate experimental unit.
Ex Vivo Approaches in this compound Pharmacological Research
Ex vivo studies bridge the gap between in vitro and in vivo research by using tissues or organs isolated from an animal. This approach allows for the investigation of this compound's effects in a more physiologically relevant context than cell culture models, while still offering a high degree of experimental control. For example, porcine eyes have been used as an ex vivo model to study the biodistribution of drug delivery systems. mdpi.com This methodology can provide valuable insights into how a compound interacts with complex tissues and can help to refine hypotheses before moving to more complex and resource-intensive in vivo studies.
Computational and in Silico Approaches for Butacetin Investigation
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Butacetin.
Structure-Activity Relationship (SAR) studies aim to understand how variations in a molecule's chemical structure influence its biological activity creative-biolabs.com. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate a compound's structural and physicochemical properties with its biological potency creative-biolabs.comnih.gov. These models can be used to predict the activity of new or untested compounds based on their molecular descriptors creative-biolabs.commdpi.combiolscigroup.us.
In the context of this compound, SAR and QSAR modeling would involve analyzing its chemical structure and potentially comparing it to structurally similar compounds with known activities. By identifying key structural features that contribute to a specific effect, researchers can gain insights into the mechanism of action and potentially design analogs with improved properties creative-biolabs.com. QSAR models could be built using a dataset of this compound and its related compounds, correlating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) with observed biological activities. The resulting models could then be used for virtual screening of large chemical libraries to identify potential lead compounds or to predict the activity of modified this compound structures nih.govmdpi.com.
QSAR models can be categorized based on the type of molecular descriptors used, including 1D, 2D, and 3D descriptors creative-biolabs.com. The development of a robust QSAR model involves several steps, including data collection, descriptor calculation, model building using statistical or machine learning techniques, and model validation nih.govmdpi.com.
Molecular Docking and Dynamics Simulations in Understanding this compound Interactions.
Molecular docking is a computational technique used to predict the preferred binding orientation of a molecule (ligand) to a target macromolecule (receptor), such as a protein tanaffosjournal.irfrontiersin.org. This method helps to understand the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex frontiersin.org. For this compound, molecular docking could be used to predict how it interacts with specific biological targets, such as enzymes or receptors, that are relevant to its potential biological effects.
Molecular dynamics (MD) simulations extend the insights gained from molecular docking by simulating the time-dependent behavior of a molecular system tanaffosjournal.irdovepress.com. MD simulations provide information about the stability of the ligand-receptor complex, the flexibility of the binding site, and the dynamic nature of the interactions over a period of time tanaffosjournal.irrsc.orguokerbala.edu.iq. By performing MD simulations of this compound bound to a target, researchers can assess the stability of the predicted binding pose and gain a more realistic understanding of the interaction in a dynamic environment, often including the presence of solvent and ions tanaffosjournal.ir. These simulations can help to confirm docking results and provide deeper insights into the binding mechanism frontiersin.orgrsc.org.
Both molecular docking and dynamics simulations are valuable tools in structure-based drug design and can help prioritize compounds for experimental testing by providing estimations of binding affinity and complex stability tanaffosjournal.irfrontiersin.org.
Chemoinformatics and Database Mining in this compound Research.
Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry nih.gov. In the context of this compound research, chemoinformatics tools and databases can be used for various purposes, including managing and analyzing structural and biological data, searching for similar compounds, and predicting molecular properties nih.gov. Chemical databases, such as PubChem, contain vast amounts of information on chemical structures, properties, and biological activities nih.gov. Mining these databases can help identify existing data related to this compound or structurally analogous compounds, providing a starting point for further investigation frontiersin.orgnih.gov.
Database mining techniques can be applied to large datasets of chemical structures and their associated biological data to discover patterns and relationships that may not be immediately obvious frontiersin.orgresearchgate.net. For this compound, this could involve searching for compounds with similar scaffolds or physicochemical properties and analyzing their reported activities to infer potential bioactivities of this compound creative-biolabs.com. Chemoinformatics tools can also be used for virtual screening of large chemical libraries based on structural similarity or predicted properties, helping to identify potential lead compounds or to understand the chemical space surrounding this compound nih.gov.
Artificial Intelligence and Machine Learning Applications in this compound Research.
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various stages of drug discovery and development, including the investigation of chemical compounds like this compound mdpi.commednexus.orgresearchgate.netnih.govnih.gov. ML algorithms can learn from large datasets of chemical structures and biological activities to build predictive models frontiersin.orgmdpi.com. These models can be used to predict various properties of this compound, such as its potential activity against specific targets, its pharmacokinetic properties, or its toxicity profile researchgate.netnih.gov.
The application of AI and ML in this compound research can help to prioritize experiments, reduce the time and cost associated with traditional research methods, and uncover new insights into the compound's potential uses mdpi.commednexus.org.
Emerging Research Avenues and Future Directions in Butacetin Studies
Exploration of Previously Uninvestigated Biological Pathways or Modulations by Butacetin.
Future research directions for compounds like this compound involve exploring their potential modulation of previously uninvestigated biological pathways. Understanding how compounds interact with various biological systems is crucial for uncovering new therapeutic possibilities or understanding their fundamental biological effects. Research into pain modulation pathways, for example, highlights the complexity of these systems and the potential for compounds to act on different receptors and neurotransmitters, such as opioid receptors, norepinephrine, and GABAergic systems. physio-pedia.comnih.govnih.govphysio-pedia.com While this compound is mentioned in the context of lists of compounds in patents related to modulating cell death or compositions for cellular restoration, the specific biological pathways it might modulate beyond these broad areas require further dedicated investigation. google.comgoogle.com The ongoing exploration of emerging therapies for conditions like Behçet's syndrome also points to the continuous effort to identify compounds that target specific inflammatory pathways. nih.gov
Integration of Multi-Omics Data in this compound Mechanistic Research.
Integrating multi-omics data, which combines information from genomics, transcriptomics, proteomics, metabolomics, and other omics disciplines, is becoming increasingly important in mechanistic research. nih.govfrontlinegenomics.commdpi.com This approach provides a more comprehensive picture of biological systems and how compounds like this compound might affect them. By analyzing data across multiple molecular layers, researchers can gain deeper insights into the mechanisms underlying biological processes and identify molecular markers associated with a compound's effects. nih.gov For instance, integrating transcriptomic and proteomic data can reveal discrepancies between RNA expression and protein levels, providing a more accurate understanding of active biochemical pathways. frontlinegenomics.com The application of multi-omics, including 3D genomics, is seen as crucial for understanding gene regulation and disease mechanisms, which could be relevant for understanding any disease-modifying effects of this compound. drugdiscoverynews.com Tools and resources are being developed to support researchers in performing multi-omics analysis and integrating diverse datasets. eatris.eu
Q & A
Q. What analytical methods are recommended for characterizing Butacetin’s purity and structural integrity in synthetic workflows?
To ensure compound validity, employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Quantify impurities using mass spectrometry (MS) with thresholds ≤1% for research-grade material. Cross-validate results with spectral databases (e.g., NIST Chemistry WebBook) for consistency .
Q. How can researchers verify this compound’s stability under laboratory storage conditions?
Conduct accelerated stability studies by exposing the compound to variable temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC and thermogravimetric analysis (TGA). Avoid incompatible materials (e.g., strong acids/oxidizers) and store in inert, airtight containers .
Q. What quality control protocols minimize batch-to-batch variability in this compound synthesis?
Standardize reaction conditions (e.g., solvent ratios, temperature gradients) and implement post-synthesis analyses:
- Quantify peptide content (if applicable) to control salt or solvent residues.
- Use HPLC to ensure ≥95% purity across batches. Document deviations systematically to refine protocols .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported pharmacological efficacy across in vitro and in vivo studies?
Perform a systematic review to identify confounding variables (e.g., dosage ranges, metabolic differences). Design comparative studies using isogenic animal models to isolate pharmacokinetic factors (e.g., bioavailability, hepatic metabolism). Validate findings with dose-response assays and pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What experimental frameworks address gaps in this compound’s toxicological profile, particularly regarding chronic exposure?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design longitudinal studies:
Q. What methodological safeguards are critical when extrapolating this compound’s mechanism of action from animal models to human physiology?
- Validate target engagement using human-derived cell lines (e.g., primary hepatocytes).
- Incorporate biomarker analyses (e.g., cytokine profiles) to assess translatability.
- Address interspecies metabolic differences via cytochrome P450 inhibition assays. Follow ethical guidelines for human subject research when transitioning to clinical trials .
Q. How can researchers optimize experimental designs to account for this compound’s potential hazardous decomposition products?
Preemptively analyze thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds. Use gas chromatography-MS (GC-MS) to characterize emitted fumes under stress conditions (e.g., high heat). Implement fume hood protocols and real-time air quality monitoring during synthesis .
Methodological Frameworks
- For hypothesis-driven research : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions (e.g., “Does this compound (I) reduce inflammation (O) in murine models (P) compared to NSAIDs (C) over 14 days (T)?”) .
- For data interpretation : Apply the GLOSSARY criteria (Gaps, Limits, Opportunities, Systematic errors, Strengths, Weaknesses, Alternatives, Relevance) to critique findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
